molecular formula C5H5F3N2O2S B13513268 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide

Cat. No.: B13513268
M. Wt: 214.17 g/mol
InChI Key: XDUJLXMLUKZOSP-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide: is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrole ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide typically involves the introduction of the trifluoromethyl group into the pyrrole ring. One common method is the metal-catalyzed trifluoromethylation of pyrrole derivatives. For example, the use of copper catalysts in the presence of trifluoromethylating agents such as Togni’s reagent can efficiently introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry can be employed to optimize reaction conditions and minimize by-products. The use of advanced purification methods, including crystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

    Reduction: Reduction reactions can modify the sulfonamide group, potentially leading to the formation of amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted pyrrole compounds.

Scientific Research Applications

5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to therapeutic effects. The sulfonamide group also plays a role in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrroles and sulfonamides, such as:

Uniqueness

What sets 5-(Trifluoromethyl)-1H-pyrrole-2-sulfonamide apart from these similar compounds is its specific substitution pattern, which can lead to unique chemical reactivity and biological activity. The position of the trifluoromethyl and sulfonamide groups on the pyrrole ring influences the compound’s overall properties, making it a valuable molecule for targeted research and development .

Properties

Molecular Formula

C5H5F3N2O2S

Molecular Weight

214.17 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-pyrrole-2-sulfonamide

InChI

InChI=1S/C5H5F3N2O2S/c6-5(7,8)3-1-2-4(10-3)13(9,11)12/h1-2,10H,(H2,9,11,12)

InChI Key

XDUJLXMLUKZOSP-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=C1)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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